

Technical Comparison Guide: Specific Optical Rotation of L-4-Hydroxyproline Methyl Ester

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Compound of Interest

Compound Name:	Methyl 4-hydroxyproline-2-carboxylate
CAS No.:	217184-95-7
Cat. No.:	B3116521

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Executive Summary

L-4-Hydroxyproline methyl ester hydrochloride (CAS 40216-83-9) is a critical chiral intermediate in the synthesis of collagen mimetics, neuroactive peptides, and asymmetric catalysts. Its stereochemical purity is the single most important quality attribute, as even minor enantiomeric impurities can disrupt the triple-helical stability of collagen-like peptides or alter the biological activity of pharmaceutical candidates.

This guide provides a definitive reference for the Specific Optical Rotation (

) of this compound, comparing it against its free acid form, its enantiomer, and structural analogs to aid researchers in precise quality control (QC) and synthesis verification.

Core Data: Specific Optical Rotation Values

The following table synthesizes experimental data from high-purity commercial standards and literature. Use these values to benchmark your synthesized or purchased material.

Table 1: Comparative Optical Rotation Data

Compound	CAS Number	Structure	Specific Rotation	Solvent (, g/100mL)	Key Insight
L-4-Hyp-OMe HCl	40216-83-9	Target	-27.0° to -31.0°	Water ()	Standard QC specification.
L-4-Hyp-OMe HCl	40216-83-9	Target	-24.0° to -31.0°	Water ()	Lower concentration range.
L-Pro-OMe HCl	2133-40-6	Analog	-30.0° to -33.0°	Water ()	4-OH group has minimal effect on rotation vs. esterification.
L-Hydroxyproline	51-35-4	Precursor	-74.0° to -77.0°	Water ()	Free acid. Esterification causes a massive shift (~45°).
D-Hyp-OMe HCl	114676-59-4	Enantiomer	+10.3°*	Methanol ()	Note solvent difference. Positive rotation confirms D-form.



Critical Note on Solvent Effects: The specific rotation of proline derivatives is highly solvent-dependent.

- *Water: Stabilizes the zwitterionic character (in free acid) and solvates the ionic pair (in HCl salts), typically yielding consistent negative values for L-isomers.*
 - *Methanol: Often results in lower magnitude rotations for these salts. The D-isomer value (+10.3°) in MeOH cannot be directly compared numerically to the L-isomer in Water (-30°), but the sign inversion (negative to positive) is the definitive test for enantiomeric identity.*
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Technical Analysis & Stereochemical Logic

The "Esterification Shift"

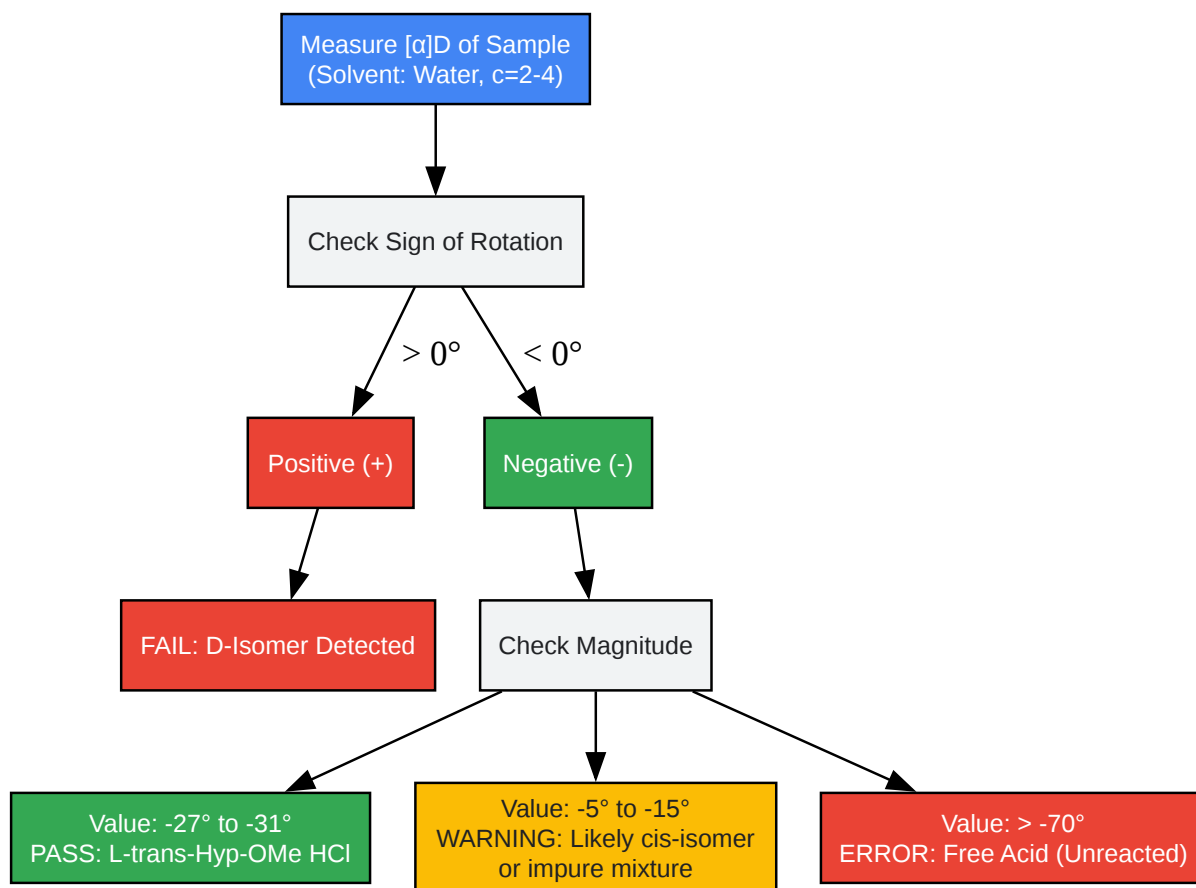
A common point of confusion arises when researchers observe a drop in rotation from the starting material to the product.

- Starting Material (L-Hyp Free Acid): High magnitude rotation (~ -76°).
- Product (L-Hyp-OMe HCl): Moderate magnitude rotation (~ -29°).

Mechanism: The free acid exists as a zwitterion in water. Esterification caps the carboxyl group, removing the negative charge and preventing zwitterion formation. This electronic change, combined with the bulky methyl group, significantly alters the chiral environment, resulting in the observed shift. This is not a sign of racemization; it is an intrinsic property of the ester.

Isomer Identification (QC Decision Tree)

Use the following logic flow to interpret your polarimetry results.



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Caption: QC Decision Tree for validating L-4-Hydroxyproline Methyl Ester stereochemistry.

Experimental Protocol: High-Precision Polarimetry

To achieve reproducible results comparable to the values above, strict adherence to the following SOP is required.

Materials

- Sample: L-4-Hydroxyproline methyl ester hydrochloride (dried in a desiccator for >4h to remove surface moisture).
- Solvent: HPLC-grade Water (degassed). Do not use Methanol if comparing to the -30° standard.

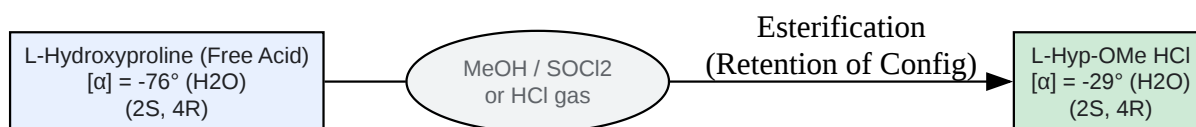
- Equipment: Digital Polarimeter with Sodium D-line (589 nm) source.

Methodology

- Blanking: Fill the polarimeter cell (1 dm or 0.5 dm) with pure solvent. Ensure no air bubbles are trapped in the light path. Zero the instrument.
- Sample Prep: Weigh exactly 0.400 g of sample into a 10 mL volumetric flask ().
 - Note: For limited sample, use 0.100 g in 5 mL (), but is the industry standard for this specific salt to minimize signal-to-noise ratio.
- Dissolution: Add approx. 8 mL of water. Sonicate briefly if needed (the HCl salt is highly soluble). Dilute to volume.
- Measurement: Rinse the cell with a small amount of the sample solution. Fill the cell. Measure at or (temperature correction is negligible for this range but should be noted).
- Calculation:
 - = Observed rotation (degrees)[1][2]
 - = Path length (dm)[1]
 - = Concentration (g/100mL)[1][3]

Synthesis & Stereochemical Pathway

Understanding the synthesis helps predict potential impurities. The standard route preserves the chiral centers.



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Caption: Synthesis pathway showing retention of (2S, 4R) configuration during esterification.

References

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